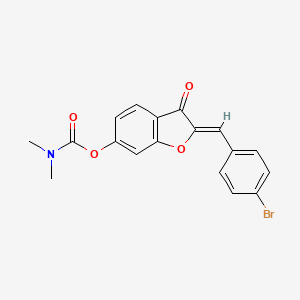

![molecular formula C18H27N3O3 B2479364 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide CAS No. 2202463-86-1](/img/structure/B2479364.png)

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

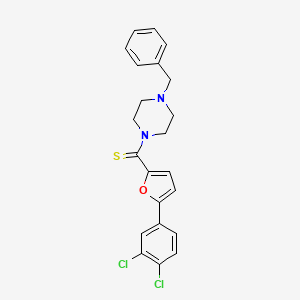

The compound “4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also has a 3-methylpyridin-2-yl group, which is a derivative of pyridine, a basic heterocyclic organic compound .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. It contains an amide group, which could participate in hydrolysis or condensation reactions. The pyridine ring could potentially undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The pyridine ring could contribute to its basicity .Applications De Recherche Scientifique

1. Nitric Oxide Synthase Inhibition

One area of application is in the development of selective inhibitors for nitric oxide synthase (NOS), particularly inducible NOS (iNOS). Research has demonstrated that modifications to similar compounds, focusing on N-substitution like with 4-piperidine carbamate or amide, can result in potent and selective inducible NOS inhibition. This selectivity is attributed to a flipping mechanism of the pyridine ring, allowing the piperidine to interact differently and achieve high specificity (Connolly et al., 2004).

2. CGRP Receptor Antagonism

Another application is in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. An example includes the development of a stereoselective and economical synthesis for a CGRP receptor inhibitor, demonstrating the compound's potential in treating conditions like migraine through receptor antagonism. This research underscores the importance of specific structural features in enhancing the drug's efficacy and selectivity (Cann et al., 2012).

3. Palladium-catalyzed Aminocarbonylation

The compound's structural motif has also found utility in organic synthesis methods, such as palladium-catalyzed aminocarbonylation reactions. These methods are crucial for constructing complex organic molecules, indicating the compound's relevance in synthesizing pharmacologically active molecules or intermediates (Takács et al., 2014).

4. Hydrogen Storage Applications

Additionally, research into substituted piperidines, related to the structural class of this compound, has explored their potential as organic hydrogen storage materials. This application is particularly relevant for developing sustainable energy solutions, highlighting the compound's versatility beyond pharmaceuticals (Cui et al., 2008).

Propriétés

IUPAC Name |

4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-14-4-2-8-19-17(14)24-13-15-6-9-21(10-7-15)18(22)20-12-16-5-3-11-23-16/h2,4,8,15-16H,3,5-7,9-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCRSHQNCFHTPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)

![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2479299.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2479300.png)

![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)

![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)